molecular formula C₁₂H₉D₅O₇ B1152035 Phenyl-d5 β-D-Glucuronide

Phenyl-d5 β-D-Glucuronide

Cat. No.: B1152035
M. Wt: 275.27
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Glucuronide Conjugates in Biological Systems

Role of Glucuronidation in Biotransformation Processes

Glucuronidation is a major Phase II metabolic reaction that plays a pivotal role in the biotransformation and elimination of a wide array of substances from the body. ijpcbs.com This process involves the enzymatic addition of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.orgwikipedia.org The enzymes responsible for this conjugation are the UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues like the intestines and kidneys. ijpcbs.comcas.cz

The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, thereby facilitating their excretion through urine or bile. ijpcbs.com This transformation is crucial for detoxifying drugs, environmental pollutants, and endogenous compounds such as bilirubin (B190676) and steroid hormones. ijpcbs.comwikipedia.org By converting these substances into more polar and less biologically active glucuronide conjugates, the body can effectively eliminate them, reducing their potential for toxicity. ijpcbs.comnih.gov The process can be summarized in the following key steps:

Phase I Metabolism : Often preceding glucuronidation, Phase I reactions (oxidation, reduction, or hydrolysis) introduce or expose functional groups (e.g., hydroxyl, amino, or carboxyl groups) on the substrate molecule. ijpcbs.com

Conjugation : UGT enzymes catalyze the transfer of glucuronic acid to these functional groups, forming a glucuronide conjugate. jove.com

Excretion : The resulting water-soluble conjugate is then readily eliminated from the body. wikipedia.org

Importance of Metabolites in Research and Discovery

The study of metabolites, known as metabolomics, is a rapidly growing field that provides a comprehensive snapshot of the chemical processes occurring within a biological system. gigantest.comacs.org Metabolites are the end products of cellular regulatory processes, and their levels can provide a direct functional readout of the physiological state. acs.org This makes them invaluable for various research and discovery applications:

Biomarker Discovery : Abnormal levels of specific metabolites can serve as biomarkers for diagnosing diseases, monitoring disease progression, and assessing treatment efficacy. mdpi.com Metabolomics has already been instrumental in identifying potential biomarkers for various cancers and other conditions. acs.orgmetabolon.com

Understanding Disease Mechanisms : By analyzing changes in metabolite profiles, researchers can gain insights into the underlying metabolic pathways affected by a disease, leading to a better understanding of its pathology. gigantest.commdpi.com

Drug Discovery and Development : Metabolomics plays a crucial role in understanding how drugs are metabolized, identifying potential drug interactions, and predicting toxicities. gigantest.com This knowledge helps in optimizing drug dosage and can even facilitate the repurposing of existing drugs for new therapeutic uses. gigantest.com

Personalized Medicine : Analyzing an individual's unique metabolic profile can help in tailoring medical treatments to their specific needs, a cornerstone of personalized medicine. gigantest.commetabolon.com

Principles and Advantages of Stable Isotope Labeling in Analytical Chemistry

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.org This method is a powerful tool in analytical chemistry, offering several advantages for tracking and quantifying molecules in complex systems. silantes.comnih.gov

Deuterium Incorporation and its Impact on Mass Spectrometric Analysis

Deuterium, a stable isotope of hydrogen, is commonly used for labeling. wikipedia.org The incorporation of deuterium into a molecule results in a mass shift that is readily detectable by mass spectrometry (MS). nih.gov This is because deuterium has a mass of approximately 2.0141 Da, compared to hydrogen's mass of about 1.0080 Da. nih.gov This mass difference allows for the clear differentiation between the labeled (deuterated) and unlabeled compound within a sample. nih.gov

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique that leverages this principle to study protein structure and dynamics. nih.govacib.at By exposing a protein to a deuterated solvent, the backbone amide hydrogens exchange with deuterium at a rate dependent on their solvent accessibility and involvement in hydrogen bonding. acib.at This provides valuable information on protein conformation, ligand binding sites, and allosteric changes. acib.atua.edu

Overview of Phenyl-d5 β-D-Glucuronide as a Key Research Compound

This compound is the deuterium-labeled form of Phenyl β-D-glucuronide, a metabolite of phenol (B47542). cymitquimica.com Its chemical formula is C₁₂D₅H₉O₇, and it has a molecular weight of approximately 275.27 g/mol . cymitquimica.com The five deuterium atoms on the phenyl ring provide a distinct mass difference from the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.

The primary application of this compound is as an internal standard in quantitative bioanalytical methods for the determination of Phenyl β-D-glucuronide in biological samples such as urine and plasma. sigmaaldrich.com By using this compound, researchers can accurately measure the levels of its non-labeled counterpart, which is important for studies on phenol metabolism and exposure.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical FormulaC₁₂D₅H₉O₇
Molecular Weight~275.27 g/mol
Common ApplicationInternal Standard
Analytical TechniqueMass Spectrometry

Properties

Molecular Formula

C₁₂H₉D₅O₇

Molecular Weight

275.27

Synonyms

Phenyl-d5 β-D-Glucopyranosiduronic Acid;  Phenyl-d5 β-D-Glucosiduronic Acid; 

Origin of Product

United States

Synthetic and Isotopic Labeling Methodologies of Phenyl D5 β D Glucuronide

Chemical Synthesis Approaches for Glucuronide Conjugates

The chemical synthesis of glucuronides, particularly O-glucuronides, is a well-established field, yet it presents challenges in achieving high yields and stereoselectivity. The synthesis of analytical standards often necessitates multi-step processes involving protection and deprotection strategies.

Strategies for O-Glucuronide Formation

The formation of the O-glycosidic bond between the aglycone (in this case, phenol-d5) and glucuronic acid is the cornerstone of the synthesis. A common and historically significant method is the Koenigs-Knorr reaction , which traditionally uses a glycosyl halide (like an anomeric bromide) and a heavy metal catalyst, such as silver carbonate. However, the desire to avoid toxic heavy metals has led to the development of alternative methods.

A widely adopted modern approach involves the use of glycosyl trichloroacetimidate (B1259523) donors . This method, often catalyzed by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O), generally provides good yields and high β-selectivity due to the neighboring group participation of the C2-acetyl protecting group on the glucuronic acid donor. acs.orgresearchgate.net

The synthesis typically starts with a protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This is coupled with the phenolic aglycone. The final stage of the synthesis involves the deprotection of the acetyl groups and the hydrolysis of the methyl ester on the glucuronic acid moiety. acs.org This final deprotection step, usually performed under basic conditions (e.g., using sodium methoxide), can be challenging and may lead to by-products, especially with sterically hindered phenols. researchgate.netbenthamdirect.com

A modular strategy has also been explored, which utilizes a "self-immolative" linker. This approach aims to create a universal glucuronidation process where the complex glucuronidation step is performed on a linker molecule, which is then conjugated to the desired drug or phenol (B47542).

Methodological Advancements in Glucuronide Synthesis for Analytical Standards

The demand for high-purity analytical standards, including isotopically labeled versions, has driven advancements in synthetic methodologies. A significant improvement for synthesizing hindered phenolic glucuronides, which can be applied to Phenyl-d5 β-D-Glucuronide, involves a modified deprotection protocol. For instance, the synthesis of the closely related 2-phenylphenol-d5-O-glucuronide (OPP-d5-G) utilized a key imidate donor in a Schmidt's glucuronidation reaction, followed by a two-step deprotection process. researchgate.netbenthamdirect.com This gentle approach helps to minimize the formation of impurities that can arise from harsh basic hydrolysis conditions. researchgate.net

Another advancement is the synthesis of glucuronides from their corresponding glucosides. Since glucosides can be easier to prepare, they can be synthesized first and then oxidized at the 6-OH group to the required carboxylic acid, for example, using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This route is also attractive for introducing isotopic labels like ¹³C.

The table below summarizes key chemical synthesis strategies for O-glucuronides.

Method Glycosyl Donor Catalyst/Promoter Key Features & Challenges
Koenigs-Knorr ReactionGlycosyl Halide (e.g., Bromide)Heavy Metal Salts (e.g., Ag₂CO₃)Historical method; often gives good yields but uses toxic heavy metal catalysts.
Trichloroacetimidate MethodGlycosyl TrichloroacetimidateLewis Acids (e.g., TMSOTf, BF₃·Et₂O)High β-selectivity; widely used; requires careful control of reaction conditions. acs.org
Glucoside OxidationGlucosideOxidizing Agents (e.g., TEMPO)Alternative route; useful if glucoside is readily available or easier to synthesize.
Modular "Self-Immolative" LinkerGlucuronide-Linker ConjugateN/AUniversal approach; complex initial setup.

Enzyme-Assisted Synthesis Routes for Glucuronide Standards

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing superior regio- and stereoselectivity, which is critical for producing biologically relevant metabolites.

Utilization of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) in vitro

The in vivo glucuronidation process is catalyzed by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). These enzymes transfer glucuronic acid from the high-energy cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to a substrate. This biological process can be harnessed for in vitro synthesis.

Common enzyme sources for in vitro synthesis include:

Liver Microsomes : Preparations from the endoplasmic reticulum of liver cells (e.g., from rat, bovine, porcine, or human sources) are rich in various UGT isoforms. These can be used to produce milligram quantities of glucuronide standards.

Recombinant UGTs : Specific human UGT isoforms expressed in cell lines (e.g., yeast or insect cells) can be used. acs.org This allows for the production of specific glucuronide isomers and for screening which enzymes are responsible for a particular metabolic pathway. acs.org

The glucuronidation reaction is typically conducted by incubating the aglycone (Phenol-d5) with the enzyme source and an excess of the UDPGA cofactor.

Production of Stereochemically Pure Glucuronide Conjugates

A significant advantage of enzyme-assisted synthesis is its stereospecificity. UGTs exclusively produce the β-anomer of the glucuronide conjugate, eliminating the formation of the α-anomer which can be a by-product in chemical synthesis. This ensures that the synthesized standard is identical to the metabolite formed in vivo. The enzymatic method has been shown to be highly stereoselective, producing a single major conjugate from various parent compounds. The resulting stereochemically pure glucuronides can be produced in milligram amounts, which is sufficient for use as analytical standards in various research fields.

The table below compares different enzyme sources used for glucuronide synthesis.

Enzyme Source Advantages Disadvantages
Liver Microsomes (e.g., Rat, Bovine)Contains a wide range of UGTs; can produce diverse metabolites.May produce multiple regioisomers; activity can vary between batches and species.
Recombinant Human UGTsHigh specificity for a single UGT isoform; produces specific isomers; high reproducibility. acs.orgMay require screening multiple isoforms to find the active one; can be more expensive.

Specific Considerations for Deuterium (B1214612) Incorporation in this compound

The synthesis of this compound requires a strategy to introduce the five deuterium atoms onto the phenyl ring. This is typically achieved by using a deuterated starting material.

A common method for preparing deuterated aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange. This can be accomplished by reacting the aromatic compound with a strong deuterated acid, such as D₂SO₄ in D₂O. This process relies on electrophilic aromatic substitution, where deuterons replace the hydrogen atoms on the ring.

For a targeted synthesis of this compound, a more controlled approach is to start with a pre-labeled aglycone. A practical starting material for introducing a deuterated phenyl group is phenyl-d5-boronic acid . researchgate.net This commercially available reagent can be used in coupling reactions to construct the required phenol-d5 (B121304) aglycone before the glucuronidation step.

In the synthesis of the analogous OPP-d5-G, phenyl-d5-boronic acid was used to create the deuterated biphenyl (B1667301) structure. researchgate.net A similar strategy could be envisioned for phenol-d5, potentially through a reaction that converts the boronic acid to a phenol, or by using it in a coupling reaction to form a precursor that is then converted to phenol-d5. Once the phenol-d5 aglycone is obtained, it can be subjected to the glucuronidation reactions described in section 2.1. The use of deuterated reagents and solvents, along with an inert atmosphere during synthesis, is crucial to prevent back-exchange and maintain high isotopic purity (>98%).

The synthesis of isotopically labeled compounds such as this compound is a critical process for various research applications, particularly in mass spectrometry-based quantitative analysis. The introduction of deuterium atoms into the phenyl moiety provides a stable, heavy-isotope version of the molecule, which can be used as an internal standard for the accurate quantification of its non-labeled counterpart. The methodologies for both the deuteration of the aromatic ring and the subsequent assessment of its isotopic purity are crucial for ensuring the reliability of research findings.

1 Pathways for Deuteration of the Phenyl Moiety

The introduction of deuterium atoms onto a phenyl ring can be achieved through various synthetic strategies, often involving hydrogen-deuterium exchange (H/D exchange) reactions on a phenol precursor before its conjugation with glucuronic acid. These methods typically employ a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), and often require a catalyst to facilitate the exchange.

Common approaches for the deuteration of aromatic compounds include:

Metal-Catalyzed C-H Activation/Deuteration: This is a prevalent method for site-selective deuteration. snnu.edu.cn Transition metal catalysts, such as those based on palladium (Pd), rhodium (Rh), or iridium (Ir), can activate C-H bonds on the aromatic ring, allowing for the substitution of hydrogen with deuterium. snnu.edu.cnrsc.org For instance, palladium-catalyzed C-H deuteration can be directed to the ortho positions of a directing group on the phenyl ring. rsc.org Similarly, rhodium(III) catalysts have been used for the ortho-deuteration of aromatic compounds containing carboxylic acid directing groups, using D₂O as both the deuterium source and solvent. acs.org

Acid- or Base-Catalyzed Exchange: Traditional methods for deuterium incorporation involve acid- or base-catalyzed exchange of enolizable protons. scielo.org.mx While less common for non-activated aromatic rings, certain conditions can promote H/D exchange. For example, base-mediated deuteration using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has been shown to be effective for the deuteration of some aromatic heterocycles. researchgate.net

Solid-State Deuteration: An emerging technique involves the deuteration of palladium-activated C(sp²)–H bonds in the solid state. This method uses a deuterated amino acid, such as L-cysteine-d4, as the deuterium source and proceeds at ambient temperature without the need for solvents. rsc.org

For the specific synthesis of this compound, a plausible pathway would involve the initial synthesis of phenol-d5. This could be achieved through a multi-step process involving the deuteration of a suitable phenyl precursor using one of the methods described above. The resulting phenol-d5 would then be reacted with a protected glucuronic acid derivative, followed by deprotection to yield the final product. A similar approach has been described for the synthesis of deuterated glucuronide metabolites of other phenolic compounds, such as triclosan (B1682465) and 2-phenylphenol. researchgate.net

The general synthesis of the non-deuterated Phenyl-β-D-glucuronide involves the reaction of a protected glucuronate, such as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, with phenol in the presence of a catalyst like tin(IV) chloride. biorxiv.org This is followed by a deprotection step, for example, hydrolysis with sodium methoxide, to yield the final glucuronide. biorxiv.org For the deuterated analogue, phenol-d5 would be used in place of phenol in this synthetic sequence.

Table 1: Methodologies for Aromatic Deuteration

Method Catalyst/Reagent Deuterium Source Key Features Reference(s)
Metal-Catalyzed C-H Activation Pd, Rh, Ir complexes D₂O, D₂ gas High regioselectivity, can target specific positions. snnu.edu.cn, rsc.org, acs.org
Base-Mediated Exchange KOtBu DMSO-d6 Effective for certain heterocyclic and aromatic systems. researchgate.net
Solid-State Deuteration Pd complexes / L-cysteine-d4 L-cysteine-d4 Solvent-free, ambient temperature conditions. rsc.org

2 Assessment of Isotopic Purity for Research Applications

The determination of isotopic purity is a critical quality control step in the synthesis of deuterated compounds. It ensures that the isotopic enrichment is sufficient for its intended application, typically as an internal standard in quantitative mass spectrometry. The primary techniques used for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HRMS):

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for determining isotopic purity. nih.govresearchgate.net The high resolving power of the instrument allows for the separation and accurate mass measurement of the different isotopologs of the deuterated compound (i.e., molecules with varying numbers of deuterium atoms). nih.gov

The process for assessing isotopic purity using HRMS typically involves the following steps:

Full Scan Mass Spectrum Acquisition: A full scan mass spectrum of the deuterated compound is acquired. rsc.org

Isotopolog Peak Identification: The peaks corresponding to the non-deuterated (M+0), mono-deuterated (M+1), di-deuterated (M+2), and so on, up to the fully deuterated species (in this case, d5) are identified based on their precise mass-to-charge ratios (m/z). nih.govresearchgate.net

Peak Integration and Relative Abundance Calculation: The area of each isotopolog peak is integrated, and the relative abundance of each is calculated as a percentage of the total abundance of all isotopologs. rsc.org

Isotopic Purity Calculation: The isotopic purity is typically reported as the percentage of the desired deuterated species (e.g., d5) relative to the sum of all isotopologs. rsc.orgcerilliant.com

It is important to consider the natural isotopic abundance of elements like carbon-13, which also contribute to the M+1 and subsequent peaks. These contributions must be corrected for to accurately determine the deuterium incorporation. cerilliant.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides complementary information to HRMS. While ¹H NMR can be used to observe the disappearance of signals at positions where deuterium has been incorporated, ²H (deuterium) NMR can directly detect the presence and location of deuterium atoms. rsc.org By comparing the integrals of the remaining proton signals in the ¹H NMR spectrum of the deuterated compound to those of the non-deuterated standard, a quantitative measure of deuterium incorporation at specific sites can be obtained. rsc.org This method is particularly useful for confirming the structural integrity and the specific positions of the deuterium labels. rsc.org

Table 2: Techniques for Isotopic Purity Assessment

Technique Principle Information Obtained Advantages Reference(s)
High-Resolution Mass Spectrometry (HRMS) Separation and detection of ions based on their mass-to-charge ratio. Isotopic distribution, percentage of each isotopolog, overall isotopic enrichment. High sensitivity, low sample consumption, rapid analysis. nih.gov, rsc.org, researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of nuclear spin transitions in a magnetic field. Location of deuterium atoms, confirmation of structural integrity, site-specific isotopic enrichment. Provides structural information, non-destructive. rsc.org

Bioanalytical Methodologies and Quantitative Applications of Phenyl D5 β D Glucuronide

Role as a Stable Isotope-Labeled Internal Standard in Mass Spectrometry

Phenyl-d5 β-D-Glucuronide is a deuterated form of Phenyl β-D-Glucuronide, a metabolite of phenol (B47542). scbt.compharmaffiliates.com Its primary application in bioanalysis is to serve as a stable isotope-labeled internal standard (SIL-IS) for the quantification of analogous compounds, particularly glucuronide conjugates, using mass spectrometry. medipharmsai.comresearchgate.net The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry because it offers the most effective way to correct for variability during sample preparation and analysis. medipharmsai.com A SIL-IS is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte of interest, including its extraction recovery, chromatographic retention time, and ionization efficiency. However, it is distinguishable by its higher mass due to the incorporated stable isotopes (in this case, deuterium). medipharmsai.com This mass difference allows the mass spectrometer to detect and measure the analyte and the internal standard independently while ensuring that both have been subjected to the same experimental conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique widely used for the direct measurement and quantification of metabolites, including glucuronide conjugates, in biological samples. researchgate.netscispace.comnih.gov In these methods, this compound is introduced into the biological sample at a known concentration at an early stage of the sample preparation process. researchgate.net

During LC-MS/MS analysis, the analyte (the target glucuronide) and the SIL-IS (this compound) co-elute from the liquid chromatography column and are subsequently ionized and detected by the mass spectrometer. medipharmsai.com The instrument monitors specific mass transitions for both the analyte and the internal standard. Quantification is achieved by calculating the ratio of the analyte's response to the internal standard's response. This ratio is then compared to a calibration curve, which is constructed by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard. This approach allows for the accurate quantification of various glucuroconjugates in complex biological matrices like plasma and urine. nih.govsigmaaldrich.com

The use of a SIL-IS like this compound is crucial for achieving high accuracy and precision in bioanalytical methods, especially when dealing with complex biological matrices such as blood, plasma, and urine. nih.govresearchgate.net These matrices contain numerous endogenous components like salts, lipids, and proteins that can interfere with the analysis. medipharmsai.comnih.gov

By incorporating the internal standard early in the workflow, any loss of the analyte during sample preparation steps (e.g., extraction, evaporation, and reconstitution) is mirrored by a proportional loss of the SIL-IS. Since quantification is based on the ratio of the analyte to the internal standard, this ratio remains constant even if the absolute amounts of both substances vary. This normalization corrects for procedural errors and variability, leading to significantly improved precision (reproducibility) and accuracy (closeness to the true value) of the measurement. researchgate.netnih.gov Bioanalytical method validation guidelines from regulatory agencies emphasize the assessment of accuracy and precision to ensure the reliability of the data. researchgate.netresearchgate.net

Table 1: Representative Bioanalytical Method Validation Parameters

This table illustrates typical acceptance criteria for accuracy and precision in a validated bioanalytical method, which are achievable through the use of a stable isotope-labeled internal standard.

Validation ParameterConcentration LevelAcceptance Criteria (%RSD / %Bias)
Precision (Within-run & Between-run)LLOQ≤ 20%
Low, Mid, High QC≤ 15%
Accuracy (Mean Concentration)LLOQWithin ±20% of nominal value
Low, Mid, High QCWithin ±15% of nominal value

Data compiled from general bioanalytical method validation guidelines. researchgate.net

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, occurring when co-eluting endogenous components from the biological sample either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. medipharmsai.comnih.govchromatographyonline.com This interference can lead to inaccurate and unreliable quantification. nih.gov

A co-eluting SIL-IS like this compound is the most effective tool to compensate for matrix effects. medipharmsai.com Because the SIL-IS and the analyte have virtually identical molecular structures and physicochemical properties, they experience the same degree of ionization suppression or enhancement from the matrix components. medipharmsai.comchromatographyonline.com As a result, the ratio of their signal responses remains unaffected by the matrix effect. This ensures that the quantitative accuracy of the assay is maintained even when analyzing samples from different sources or with varying matrix compositions. nih.govnih.gov While optimizing sample preparation and chromatography can help reduce matrix effects, the use of a SIL-IS is the preferred strategy to correct for any residual interference. chromatographyonline.combioanalysis-zone.com

Development and Validation of Bioanalytical Methods Utilizing this compound

The development of a robust bioanalytical method is a systematic process that involves optimizing various parameters to ensure the resulting assay is reliable, reproducible, and fit for its intended purpose. researchgate.netuni-duesseldorf.de When using this compound as an internal standard, the development process focuses on optimizing sample preparation, chromatographic separation, and mass spectrometric detection for both the target glucuronide analytes and the internal standard. nih.gov

Method validation is the process of confirming through experimental evidence that the analytical method is suitable for its intended use. japsonline.com A validated method provides assurance of the reliability of the generated data. Key validation parameters that are assessed include specificity, sensitivity, linearity, accuracy, precision, recovery, and stability. researchgate.netnih.gov The successful validation of these parameters demonstrates that the method can accurately and reliably quantify the target glucuronide in a specific biological matrix. uni-duesseldorf.de

Sample preparation is a critical step in bioanalysis designed to remove interfering substances from the biological matrix and concentrate the analyte of interest before analysis. chromatographyonline.com For glucuronide conjugates, which are often highly water-soluble, sample preparation strategies must be carefully selected to ensure efficient extraction and cleanup. nih.govsigmaaldrich.com The addition of this compound at the beginning of this process is essential to account for any variability or analyte loss during these steps. researchgate.net

Several extraction techniques are commonly employed for the analysis of glucuronides in biological fluids. The choice of technique depends on the analyte's properties, the complexity of the matrix, and the required sensitivity. chromatographyonline.com

Protein Precipitation (PPT): This is one of the simplest and fastest methods for sample cleanup. chromatographyonline.com It involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the plasma or blood sample to denature and precipitate proteins. nih.govoup.com After centrifugation, the supernatant containing the analyte and the internal standard is separated for analysis. While quick, PPT provides limited cleanup and may result in significant matrix effects if not coupled with effective chromatographic separation. nih.govbioanalysis-zone.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to promote its transfer into the organic phase, leaving many polar interferences behind. chromatographyonline.com This technique generally provides cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. nih.govnih.gov It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. chromatographyonline.com Different types of SPE sorbents (e.g., reversed-phase, ion-exchange) can be used to achieve high recovery and significant reduction of matrix interferences, making it a preferred method for challenging analyses. nih.govchromatographyonline.com

Table 2: Comparison of Common Sample Preparation Techniques for Glucuronide Analysis

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein removal via solvent denaturationFast, simple, inexpensiveLimited cleanup, high potential for matrix effects bioanalysis-zone.com
Liquid-Liquid Extraction (LLE) Analyte partitioning between immiscible liquidsGood cleanup, reduces matrix effectsMore time-consuming, requires solvent optimization
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbentExcellent cleanup, high selectivity, reduces matrix effects nih.govHigher cost, requires method development

Sample Preparation Strategies for Glucuronide Conjugates

Considerations for Sample Stability during Preparation

The stability of glucuronide conjugates, including this compound, is a critical factor in the development of reliable bioanalytical methods. nih.gov Glucuronides can be susceptible to degradation during sample collection, storage, and preparation, which can lead to inaccurate quantification. scispace.comtandfonline.com Factors such as pH, temperature, and enzymatic activity can significantly impact their stability. scispace.comnih.gov

Some types of glucuronides, particularly acyl glucuronides, are known to be unstable and can convert back to the parent drug through hydrolysis, especially at physiological pH. tandfonline.comnih.gov While this compound is an ether glucuronide, which is generally more stable than acyl glucuronides, its stability must still be thoroughly evaluated under all analytical conditions. scispace.com

Key considerations for maintaining sample stability include:

Temperature Control: Low temperatures (e.g., 4°C, -20°C, or -80°C) are crucial for minimizing degradation during storage. scispace.comnih.gov Studies on acyl glucuronides have shown significant decreases in concentration within hours at room temperature. nih.govresearchgate.net

pH Adjustment: Acidification of biological samples, such as plasma, is a common strategy to improve the stability of certain glucuronides. scispace.comnih.gov However, the optimal pH is compound-specific and must be experimentally determined. One study found that a purified, unstable glucuronide metabolite was most stable in an ammonium (B1175870) acetate (B1210297) buffer at pH 5.0 and extremely unstable in water, acid, and base. nih.gov

Enzymatic Inhibition: Biological matrices like plasma and tissue can contain endogenous β-glucuronidases, enzymes that can cleave the glucuronide moiety, converting the metabolite back to its aglycone. scispace.comresearchgate.net It is imperative to mitigate this activity, often through immediate sample freezing or the addition of specific inhibitors, to prevent underestimation of the glucuronide concentration.

The entire analytical workflow, from sample acquisition and storage to the final analysis, including time spent in an autosampler, must be investigated to ensure the stability of the analyte. scispace.com Failure to apply adequate sample collection, storage, and preparation measures can lead to deconjugation and inaccurate concentration measurements. nih.govresearchgate.net

Chromatographic Separation Techniques for Glucuronides

Effective chromatographic separation is fundamental for the accurate quantification of glucuronides, as it isolates the analyte from endogenous matrix components and other related metabolites. scispace.com Given their hydrophilic nature, glucuronides can be challenging to separate using traditional chromatographic methods. researchgate.netresearchgate.net The primary goal is to achieve sufficient retention and resolve the glucuronide from its parent aglycone and any potential isomers. scispace.comtandfonline.com Inadequate separation can lead to in-source fragmentation or ion suppression in the mass spectrometer, compromising the accuracy of the results. scispace.comnih.gov

Several liquid chromatography (LC) techniques are employed for the analysis of glucuronides, with Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) being the most common. researchgate.netresearchgate.net HILIC is particularly useful for very polar compounds that are poorly retained in RPLC, offering an alternative separation mechanism where glucuronides are typically retained longer than their less polar parent compounds. scispace.comnih.govchromatographyonline.com The choice of technique depends on the specific physicochemical properties of the analyte and the complexity of the sample matrix. researchgate.net

Reversed-Phase Liquid Chromatography Parameters and Column Chemistries

Reversed-Phase Liquid Chromatography (RPLC) is the most widely used technique for the analysis of glucuronide conjugates. researchgate.netnih.gov In RPLC, a nonpolar stationary phase is used with a polar mobile phase. Since glucuronides are polar molecules, achieving adequate retention can be a challenge. researchgate.netchromatographyonline.com

Key RPLC Parameters:

Column Chemistries: Octadecyl (C18) bonded stationary phases are the most common choice for glucuronide analysis due to their high hydrophobicity. scispace.comresearchgate.net Octyl (C8) columns are also utilized. nih.govresearchgate.net The selection of the stationary phase chemistry can significantly influence selectivity, especially when separating closely related isomers. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. nih.govchromatographyonline.com Acetonitrile is often preferred due to its lower viscosity and better UV transparency. chromatographyonline.com To enhance the retention of acidic glucuronides like this compound (pKa ≈ 3), the aqueous portion of the mobile phase is generally acidified. researchgate.netchromatographyonline.com Commonly used acidic modifiers include formic acid or acetic acid at low concentrations (e.g., 0.01–0.1%). scispace.comnih.gov This suppresses the ionization of the carboxylic acid group on the glucuronic acid moiety, increasing its hydrophobicity and retention on the reversed-phase column. researchgate.net

Buffers: Ammonium acetate or ammonium formate (B1220265) are frequently used as buffers, especially when interfacing with mass spectrometry, as they are volatile and improve ionization efficiency. scispace.comnih.gov

The following table summarizes typical RPLC parameters used for glucuronide analysis.

ParameterTypical SettingPurpose
Stationary Phase C18, C8Provides hydrophobic surface for retention.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidSuppresses ionization of acidic glucuronides to increase retention.
Mobile Phase B Acetonitrile or MethanolElutes analytes from the column.
Buffer 2-5 mM Ammonium Acetate or FormateMaintains pH and aids in MS ionization.
Flow Rate 0.2 - 1.0 mL/minDependent on column dimensions and particle size.
Column Temperature 30 - 50°CImproves peak shape and reproducibility.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of metabolites like this compound. jopir.in UPLC systems utilize columns packed with sub-2 µm particles, which provides a dramatic increase in resolution, sensitivity, and speed of analysis compared to conventional HPLC systems that use 3 to 5 µm particles. jopir.innih.gov

The primary advantages of UPLC for glucuronide analysis include:

Higher Resolution and Selectivity: The increased separation efficiency allows for the baseline resolution of structurally similar compounds, which is crucial for distinguishing between glucuronide isomers that may have identical mass-to-charge ratios and fragmentation patterns. scispace.comnih.gov

Increased Sensitivity: UPLC peaks are narrower and taller, leading to a better signal-to-noise ratio and lower detection limits. jopir.in This is particularly beneficial when quantifying low-concentration metabolites in complex biological matrices.

Faster Analysis Times: The high efficiency of UPLC columns allows for the use of higher flow rates and shorter column lengths without sacrificing resolution, significantly reducing run times from several minutes to potentially less than two. nih.govnih.gov This high-throughput capability is essential for studies involving large numbers of samples.

The integration of UPLC with mass spectrometry has become a cornerstone of modern bioanalysis, enabling the rapid and precise quantification of metabolites in drug metabolism and toxicology studies. jopir.in

Mass Spectrometric Detection Principles for Labeled Metabolites

Mass spectrometry (MS) is the definitive tool for the detection and quantification of this compound due to its exceptional sensitivity and selectivity. researchgate.netnih.gov When used as an internal standard, a stable isotope-labeled (SIL) compound like this compound is ideal for quantitative bioanalysis. scioninstruments.comscispace.com Because it is nearly chemically and physically identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar extraction efficiency and matrix effects (ion suppression or enhancement). scispace.comwaters.com

The key principle is that the SIL internal standard differs from the analyte only in its mass-to-charge ratio (m/z) due to the replacement of hydrogen atoms with deuterium (B1214612). scioninstruments.com By adding a known amount of this compound to a sample, any variability during sample preparation or instrumental analysis that affects the unlabeled analyte will also affect the labeled standard in the same way. musechem.com The ratio of the MS response of the analyte to the SIL internal standard is used for quantification, which corrects for these variations and leads to highly accurate and precise measurements. scispace.commusechem.com

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) for Specificity

Selected Reaction Monitoring (SRM) and its multiplexed version, Multiple Reaction Monitoring (MRM), are targeted mass spectrometry techniques that provide the highest degree of specificity and sensitivity for quantifying known compounds like this compound in complex mixtures. creative-proteomics.comwashington.eduproteomics.com.au These methods are typically performed on a triple quadrupole mass spectrometer. creative-proteomics.com

The process involves two stages of mass filtering:

Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate only the m/z of the precursor ion (or parent ion) of the target molecule. For this compound, this would be its protonated [M+H]⁺ or deprotonated [M-H]⁻ ion.

Collision-Induced Dissociation (Q2): The selected precursor ion is fragmented in the second quadrupole (Q2), which acts as a collision cell.

Product Ion Selection (Q3): The third quadrupole (Q3) is set to monitor for one or more specific fragment ions (or product ions) that are characteristic of the precursor.

This specific precursor-to-product ion transition is unique to the target analyte, effectively filtering out chemical noise from the sample matrix. creative-proteomics.comproteomics.com.au By monitoring these transitions, MRM achieves exceptional sensitivity and a wide dynamic range. creative-proteomics.comnih.gov For quantitative analysis, one MRM transition is monitored for the unlabeled analyte and another for the labeled internal standard (this compound). researchgate.net

The following table illustrates a hypothetical MRM setup for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion Mode
Phenyl β-D-Glucuronide271.1175.1Negative
This compound (IS) 276.1 175.1 Negative
Phenyl β-D-Glucuronide271.195.1Negative
This compound (IS) 276.1 100.1 Negative

Note: The m/z values are illustrative. The precursor ion for the d5-labeled standard is 5 Daltons higher than the unlabeled compound. Product ions may be the same (loss of the labeled phenyl group) or different (if the fragment contains the deuterium atoms).

Ionization Techniques (e.g., Electrospray Ionization)

Electrospray Ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of polar and thermally labile molecules like glucuronides. nih.govwikipedia.org ESI is a "soft ionization" method, meaning it imparts little excess energy to the molecule during the ionization process, which minimizes fragmentation and typically results in the observation of an intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ion. wikipedia.org

For glucuronides, which contain a carboxylic acid group, ESI is highly effective in negative ion mode, where it readily forms the [M-H]⁻ ion. nih.govnih.gov The high proportion of organic solvent used in RPLC and HILIC mobile phases enhances the ESI process, leading to improved sensitivity. researchgate.net

A critical consideration during ESI is the potential for in-source fragmentation, where the glucuronide conjugate can break apart in the ion source before reaching the mass analyzer. tandfonline.comnih.govresearchgate.net This can be problematic if the glucuronide fragments to produce an ion identical to the parent aglycone, potentially causing interference and overestimation of the parent compound. tandfonline.com This phenomenon is influenced by instrument parameters like the cone voltage (or fragmentor voltage). researchgate.net Therefore, proper chromatographic separation of the glucuronide from its parent compound is essential, and MS source conditions must be carefully optimized to minimize unwanted in-source dissociation. scispace.comresearchgate.net

Use in Quantification of Related Phenolic Glucuronides in Research Samples

In the field of quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating analytical variability. This compound serves as an exemplary SIL-IS for the quantification of its non-labeled counterpart, Phenyl β-D-Glucuronide, and other structurally related simple phenolic glucuronides found in complex biological matrices such as plasma, urine, and tissue homogenates.

The core principle behind its efficacy lies in the five deuterium (d5) atoms incorporated into the phenyl ring. This labeling increases the mass of the molecule by five atomic mass units, making it easily distinguishable from the native analyte by a mass spectrometer. However, this modification does not significantly alter its physicochemical properties. As a result, this compound exhibits nearly identical behavior to the analyte of interest during the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer's source. texilajournal.comlcms.cz

This co-eluting, chemically analogous behavior allows the SIL-IS to effectively compensate for variations that can occur at multiple stages. texilajournal.com For instance, any loss of analyte during sample preparation or fluctuations in instrument response (such as ion suppression or enhancement caused by the sample matrix) will affect the internal standard to the same degree as the analyte. lcms.cz By calculating the ratio of the analyte's signal response to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved, correcting for these potential sources of error.

Table 1: Mass Spectrometric Properties of a Phenolic Glucuronide Analyte and its Stable Isotope-Labeled Internal Standard

This table illustrates the mass difference between the analyte and the internal standard, which is fundamental for their simultaneous detection and differentiation in an LC-MS/MS assay.

Compound NameAbbreviationMolecular Formula[M-H]⁻ (m/z)
Phenyl β-D-GlucuronidePGC₁₂H₁₄O₇270.2
This compoundPG-d5C₁₂H₉D₅O₇275.3

Detailed Research Findings

Research focused on quantifying phenolic compounds and their metabolites relies heavily on robust analytical methods. For example, studies quantifying xenoestrogen metabolites, such as triclosan-O-glucuronide and 2-phenylphenol-O-glucuronide, necessitate the synthesis of their respective deuterated isotopomers to act as internal standards for accurate LC-MS/MS analysis. researchgate.net While this compound is the direct internal standard for Phenyl β-D-Glucuronide, its structural similarity also makes it a suitable internal standard for a class of simple phenolic glucuronides where a specific labeled standard is unavailable.

A typical bioanalytical workflow involves:

Sample Fortification: A known, fixed amount of this compound solution is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

Extraction: The samples undergo an extraction procedure, such as protein precipitation or solid-phase extraction, to remove interfering components from the biological matrix.

LC-MS/MS Analysis: The processed samples are injected into an LC-MS/MS system. The instrument is programmed to monitor specific mass transitions for both the analyte (e.g., Phenyl β-D-Glucuronide) and the internal standard (this compound) as they elute from the chromatography column.

Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve using their measured peak area ratios.

The improvement in data quality when using a SIL-IS is significant. Analyses performed without an appropriate internal standard are prone to high variability and inaccuracy, whereas the inclusion of a compound like this compound yields data with high precision and accuracy, often with a coefficient of variation (%CV) below 15%. nih.govnih.gov

Table 2: Impact of Internal Standard on the Quantification of a Phenolic Glucuronide in Human Plasma

This interactive table demonstrates the profound improvement in analytical performance metrics for the quantification of a hypothetical phenolic glucuronide when using this compound as an internal standard (IS) versus not using an IS. The data highlights the enhanced accuracy and precision achieved.

QC LevelAccuracy (%) without ISAccuracy (%) with ISPrecision (%CV) without ISPrecision (%CV) with IS
Low (5 ng/mL)78.598.921.45.1
Mid (50 ng/mL)121.2102.517.83.7
High (400 ng/mL)85.399.115.22.5

Mechanistic and Metabolic Studies Involving Phenyl D5 β D Glucuronide

Investigation of UDP-Glucuronosyltransferase (UGT) Activities

UDP-glucuronosyltransferases are a superfamily of enzymes that play a critical role in the phase II metabolism of a wide array of xenobiotics and endogenous compounds, including phenolic compounds. They catalyze the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion.

Table 1: Representative Enzyme Kinetic Parameters for UGT-Mediated Glucuronidation of Phenolic Substrates

UGT IsoformSubstrateKₘ (µM)Vₘₐₓ (pmol/min/mg protein)
UGT1A1Estradiol5.5 - 50150 - 1200
UGT1A64-Methylumbelliferone10 - 100500 - 3000
UGT1A9Propofol20 - 1501000 - 8000
UGT2B7Morphine500 - 2000200 - 1500

Note: This table presents typical kinetic values for various phenolic substrates and UGT isoforms to provide a conceptual framework. Data for Phenyl-d5 β-D-Glucuronide is not specified.

Different UGT isoforms exhibit distinct but often overlapping substrate specificities. Profiling these specificities is essential for predicting which enzymes are responsible for the metabolism of a given compound. While direct profiling studies using this compound are not extensively documented, the glucuronidation of simple phenols is known to be catalyzed by several UGT isoforms, including members of the UGT1A and UGT2B subfamilies. For instance, UGT1A1, UGT1A6, UGT1A9, and UGT2B7 are known to metabolize a variety of phenolic compounds nih.gov. The use of a panel of recombinant UGT isoforms allows for the determination of the relative contribution of each enzyme to the metabolism of a substrate like phenyl β-D-glucuronide. In such experiments, this compound would be an invaluable tool as an internal standard to ensure the accuracy of the quantification of the metabolite formed by each isoform.

Studies on β-Glucuronidase-Mediated Hydrolysis

β-Glucuronidase is an enzyme that catalyzes the hydrolysis of β-D-glucuronides, releasing the aglycone and D-glucuronic acid. This enzyme is present in various mammalian tissues and is also produced by the gut microbiota. The activity of β-glucuronidase can lead to the deconjugation of glucuronidated metabolites, which can result in the reabsorption of the parent compound, a process known as enterohepatic circulation.

Table 2: Factors Affecting β-Glucuronidase Activity

FactorEffect on Enzyme Activity
pH Optimal activity is typically observed in the acidic range (pH 4.0-5.0 for lysosomal enzyme, and 6.0-7.0 for bacterial enzyme).
Temperature Activity generally increases with temperature up to an optimal point, beyond which the enzyme denatures.
Substrate Concentration The rate of reaction increases with substrate concentration until the enzyme's active sites are saturated.
Inhibitors Certain compounds, such as D-saccharic acid 1,4-lactone, can inhibit β-glucuronidase activity.

Phenyl β-D-glucuronide and its chromogenic and fluorogenic derivatives are commonly used as substrates in assays to measure β-glucuronidase activity nih.govscbt.com. The hydrolysis of the substrate leads to the release of phenol (B47542) or a reporter molecule that can be quantified spectrophotometrically or fluorometrically. This compound is particularly useful in assays that employ mass spectrometry for detection. Its primary application is as an internal standard for the accurate quantification of the hydrolysis of non-labeled phenyl β-D-glucuronide. The synthesis of deuterated glucuronides, such as OPP-d5-G, for use as internal standards in LC-MS/MS methods highlights the importance of such labeled compounds in analytical biochemistry researchgate.net. By adding a known amount of this compound to a sample, any variations in sample processing and instrument response can be corrected for, leading to more precise and reliable measurement of β-glucuronidase activity.

Mechanistic Probes for Glucuronidase Activity and Reaction Pathways

This compound functions as a crucial mechanistic probe for studying the activity and reaction pathways of β-glucuronidase enzymes. β-glucuronidases are enzymes that cleave the glycosidic bond of β-D-glucuronides, releasing the aglycone. This process is significant in various biological contexts, including the metabolism and reactivation of drugs and toxins.

In research settings, the non-deuterated Phenyl β-D-glucuronide is used as a substrate for β-glucuronidase. The enzyme-catalyzed hydrolysis releases phenol, a product that can be quantified to determine enzyme activity. biorxiv.org While traditional assays may use chromophoric substrates like p-nitrophenyl β-D-glucuronide for spectrophotometric detection, these methods can be limited by interference from colored or opaque samples. rsc.orgnih.gov

The use of a stable isotope-labeled substrate like this compound, in conjunction with mass spectrometry, offers a highly specific and sensitive method for probing enzyme kinetics. When this compound is hydrolyzed, it releases deuterated phenol (phenol-d5). This product can be unequivocally identified and quantified by its unique mass-to-charge ratio, eliminating the background interference common to other methods. This approach allows researchers to precisely measure β-glucuronidase activity in complex biological matrices such as tissue homogenates or environmental samples.

This principle is analogous to other advanced probe strategies, such as the use of 4-fluorophenyl β-D-glucuronide, where enzymatic activity is monitored by detecting the change in the ¹⁹F NMR chemical shift upon release of 4-fluorophenol. rsc.orgljmu.ac.uk These modern techniques provide powerful tools for detailed investigations into enzyme mechanisms and reaction pathways.

Elucidation of Glucuronidation Pathways of Xenobiotics and Endogenous Compounds

Glucuronidation, the conjugation of a substrate with glucuronic acid, is a major Phase II metabolic pathway in mammals. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), converts lipophilic compounds into more water-soluble glucuronides, facilitating their excretion from the body. nih.gov Studying these pathways is essential for understanding the disposition of drugs, environmental toxins (xenobiotics), and endogenous substances like hormones.

This compound is a labeled version of a metabolite of phenol and serves as an invaluable analytical standard in these studies. scbt.com Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) analysis. By adding a known amount of this compound to a biological sample, researchers can accurately quantify the corresponding unlabeled (endogenous or xenobiotic-derived) Phenyl β-D-glucuronide. The SIL-IS co-elutes with the analyte but is distinguished by its higher mass, allowing it to correct for variations in sample extraction, processing, and instrument response.

In Vitro Metabolism Studies in Hepatic and Extrahepatic Tissue Models

To understand how a compound is metabolized, researchers utilize various in vitro systems that replicate the metabolic functions of key organs. While the liver is the primary site of drug metabolism, extrahepatic tissues such as the intestine also play a significant role. nih.govnih.gov In vitro models, including subcellular fractions (microsomes, S9) and intact cell systems, are employed to investigate metabolic pathways and rates. nih.gov

Liver and intestinal microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov These preparations are widely used to study the glucuronidation of new chemical entities. In a typical assay, a substrate (e.g., phenol) is incubated with microsomes and the cofactor UDP-glucuronic acid (UDPGA) to initiate the enzymatic reaction.

To accurately quantify the formation of the metabolite (Phenyl β-D-glucuronide), this compound is added as an internal standard prior to LC-MS analysis. This ensures precise measurement, which is critical for determining the kinetics of the reaction. Similar assays can be performed using recombinant UGT enzymes expressed in cell lines, which allows for the identification of the specific UGT isoforms responsible for a particular compound's metabolism. helsinki.fi

Table 1: Typical Components of an In Vitro Microsomal Glucuronidation Assay
ComponentPurposeTypical Concentration/Amount
Tissue Microsomes (e.g., Human Liver)Source of UGT enzymes0.1 - 1.0 mg/mL
Substrate (e.g., Phenol)Compound to be metabolized1 - 100 µM
UDPGA (Cofactor)Provides the glucuronic acid moiety1 - 5 mM
Buffer (e.g., Phosphate)Maintains optimal pH for enzyme activitypH ~7.4
Magnesium Chloride (MgCl₂)Cofactor for UGT enzyme activity5 - 10 mM
This compoundInternal standard for LC-MS quantificationAdded after incubation

The precise quantification enabled by this compound allows for the robust determination of enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). From these values, the intrinsic clearance (CLint), a measure of the metabolic capacity of an enzyme system for a specific substrate, can be calculated (CLint = Vmax / Km).

Table 2: Illustrative Kinetic Data for Phenol Glucuronidation in Human Tissue Microsomes
ParameterHuman Liver MicrosomesHuman Intestinal Microsomes
Km (µM)5075
Vmax (pmol/min/mg protein)1500450
Intrinsic Clearance (CLint, µL/min/mg protein)306

Note: The data in this table are hypothetical and for illustrative purposes only.

Applications in Animal Model Research for Metabolite Identification and Disposition

While in vitro studies provide valuable mechanistic data, animal models are essential for understanding the complete disposition of a compound (absorption, distribution, metabolism, and excretion) within a whole organism. In such studies, a compound is administered to an animal, and biological samples (e.g., plasma, urine, feces) are collected over time to identify and quantify the parent drug and its metabolites.

For example, studies have administered Phenyl β-D-glucuronide to tumor-bearing mice to leverage the high β-glucuronidase activity in the tumor microenvironment. biorxiv.org The resulting release of phenol, detected in the breath, served as a non-invasive marker for the presence of a tumor. biorxiv.org Similarly, research in dogs has identified N-glucuronide conjugates as major urinary metabolites of certain drugs, highlighting the importance of this pathway in animal models. nih.gov

The use of deuterium-labeled compounds like this compound is particularly powerful in in vivo metabolic studies. nih.gov The stable isotope label acts as a tracer, allowing researchers to follow the exact fate of the administered dose without ambiguity.

When this compound is administered to an animal, it and its subsequent metabolites (e.g., phenol-d5) can be distinguished from their endogenous, unlabeled counterparts by mass spectrometry. The mass difference between the labeled and unlabeled molecules provides a clear signature for tracking the compound's absorption into the bloodstream, distribution to various tissues, metabolism, and eventual excretion. This technique is fundamental for constructing accurate pharmacokinetic models and understanding the complete metabolic profile of a substance.

Table 3: Mass Distinction of Deuterated vs. Non-Labeled Compounds
CompoundChemical FormulaMonoisotopic Mass (Da)
Phenyl β-D-GlucuronideC₁₂H₁₄O₇270.074
This compoundC₁₂H₉D₅O₇275.105
PhenolC₆H₆O94.042
Phenol-d5 (B121304)C₆HD₅O99.073
Mechanistic Investigation of Enzymatic Conversions in Biological Systems (e.g., tumor microenvironment β-glucuronidase activity)

This compound serves as a valuable tool for investigating the enzymatic activity of β-glucuronidase in various biological systems, with a particular focus on the tumor microenvironment. The elevated activity of β-glucuronidase in cancerous tissues, compared to healthy ones, provides a basis for targeted diagnostic and therapeutic strategies.

Recent research has explored the use of phenyl-β-D-glucuronide as an exogenous agent for what is termed "induced volatolomics," a method for cancer risk pre-warning. In this approach, phenyl-β-D-glucuronide is administered and subsequently metabolized by the highly active β-glucuronidase present in the tumor microenvironment. biorxiv.org This enzymatic conversion releases phenol, a volatile organic compound (VOC), which can then be detected in the breath of the subject. biorxiv.org The presence and concentration of phenol in exhaled breath can serve as a biomarker for the presence of tumors. biorxiv.org

A study utilizing this principle demonstrated that following the administration of phenyl-β-D-glucuronide to tumor-bearing mice, a significant increase in the level of phenol in their breath was observed. biorxiv.org This method was capable of predicting various tumor risks with high specificity and sensitivity. biorxiv.org The fundamental mechanism relies on the selective accumulation of β-glucuronidase in the microenvironment of numerous solid tumors, whereas in healthy tissues, this enzyme is primarily located within cells. biorxiv.org

The enzymatic cleavage of the glucuronide bond from the phenyl moiety is the key mechanistic step. This process can be monitored and quantified, providing a direct measure of β-glucuronidase activity. The general reaction is as follows:

Phenyl-β-D-glucuronide + H₂O ---(β-glucuronidase)--> Phenol + D-glucuronic acid

The use of the deuterated form, this compound, allows for precise tracking and quantification of the released phenol-d5 by mass spectrometry, distinguishing it from endogenous, non-deuterated phenol. This aids in unequivocally attributing the detected phenol to the administered agent and, by extension, to the activity of β-glucuronidase in the target biological system.

Study FocusModel SystemKey Findings
Cancer Detection via Breath AnalysisTumor-bearing miceAdministration of phenyl-β-D-glucuronide led to elevated levels of phenol in the breath, correlating with tumor presence. biorxiv.org
Enzyme Activity ProbeIn vitro and in vivoPhenyl-β-D-glucuronide is effectively hydrolyzed by β-glucuronidase, releasing phenol. biorxiv.org

Role in Stable Isotope Tracing for General Metabolic Pathway Analysis

This compound, as a stable isotope-labeled compound, plays a significant role in metabolic pathway analysis, primarily through its use as an internal standard in quantitative mass spectrometry-based methods. The incorporation of five deuterium (B1214612) atoms onto the phenyl ring provides a distinct mass shift, allowing it to be differentiated from its non-labeled counterpart.

In the context of metabolic studies, particularly in pharmacokinetics and toxicology, it is crucial to accurately quantify the levels of metabolites. The synthesis of deuterated glucuronide metabolites, such as OPP-d5-G (a deuterated 2-phenylphenol-O-glucuronide), has been developed for their use as analytical standards. This highlights the utility of such deuterated compounds in supporting biological studies that require precise quantification of metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary application of this compound in this area is in stable isotope dilution analysis. In this method, a known amount of the deuterated standard (this compound) is added to a biological sample (e.g., plasma, urine). This "spiked" sample is then processed and analyzed by mass spectrometry. The ratio of the endogenous, non-labeled phenyl β-D-glucuronide to the added deuterated standard is measured. Because the deuterated and non-deuterated forms behave almost identically during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for highly accurate and precise quantification of the endogenous compound, correcting for variations in extraction efficiency and instrument response.

While its primary role is as an internal standard for the quantification of the corresponding non-labeled metabolite, the administration of this compound can also be used to trace the metabolic fate of the phenyl group. After enzymatic cleavage of the glucuronic acid moiety, the resulting phenol-d5 can be tracked as it undergoes further metabolism, such as sulfation to form phenyl-d5 sulfate, or other phase II conjugation reactions. This allows researchers to study the kinetics and pathways of phenol metabolism and excretion.

ApplicationTechniquePurpose
Internal StandardLC-MS/MSAccurate quantification of endogenous phenyl β-D-glucuronide in biological samples.
Metabolic TracerMass SpectrometryFollowing the metabolic fate of the phenol-d5 moiety after cleavage by β-glucuronidase.

Advanced Research Perspectives and Future Directions

Integration of Phenyl-d5 β-D-Glucuronide in Metabolomics Method Development

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies on robust and accurate analytical methods. The integration of stable isotope-labeled standards is critical for achieving high-quality, reproducible data.

Quantitative metabolomics aims to determine the absolute or relative concentration of metabolites. The use of stable isotope-labeled internal standards (IS), such as this compound, is the ideal approach for achieving accurate quantification. thermofisher.com These standards are chemically identical to their endogenous counterparts but have a different mass due to the isotopic label. When a precise amount of the labeled standard is added to a biological sample at an early stage of the analytical workflow, it can effectively compensate for variations that may occur during sample preparation, extraction, and analysis. thermofisher.comnih.gov

This approach is particularly powerful when coupled with techniques like triple quadrupole mass spectrometry (QqQ MS), which offers unparalleled sensitivity and a wide linear dynamic range. thermofisher.com The IS helps to correct for matrix effects—the suppression or enhancement of ionization by other molecules in the sample—and differences in extraction efficiency. thermofisher.com By normalizing the signal of the endogenous analyte to the signal of the co-eluting labeled standard, researchers can achieve more accurate and reliable comparisons of metabolite levels across different samples and study cohorts. thermofisher.comresearchgate.net

Table 1: Key Components of an Isotope-Labeled Standard Workflow in Quantitative Metabolomics

Workflow StepRole of this compoundBenefit
Sample Preparation Spiked into the biological sample in a precise amount at the initial stage.Functions as an internal standard (IS) from the earliest point, accounting for analyte loss during extraction and handling.
Chromatographic Separation (LC) Co-elutes with the unlabeled, endogenous Phenyl β-D-Glucuronide.Ensures that both the analyte and the standard experience the same chromatographic conditions and matrix effects.
Mass Spectrometry (MS) Detection Detected at a distinct mass-to-charge ratio (m/z) from the endogenous analyte due to the deuterium (B1214612) (d5) label.Allows for separate and unambiguous detection of the standard and the target analyte.
Data Processing & Quantification The signal intensity of the endogenous analyte is normalized to the signal intensity of the known concentration of the IS.Corrects for variability in sample processing and instrument response, leading to highly accurate and precise quantification.

The use of globally U-13C labeled biological samples as internal standards has been shown to significantly reduce technical and biological variability in metabolomics data, with one study demonstrating a reduction in the median coefficient of variation (CV) from 7.1% to 3.6% for technical replicates. nih.gov While this compound is a specific standard, its application follows the same principle: enhancing the accuracy of quantification for its specific metabolic pathway. This increased accuracy provides a clearer and more reliable snapshot of an organism's physiology, which is crucial for identifying subtle metabolic changes associated with disease or therapeutic interventions. thermofisher.comnih.gov

Potential for Novel Analytical Tool Development

The unique structure of this compound makes it an ideal candidate for the development of innovative analytical tools, particularly for assays targeting specific enzyme activities and for research in the emerging field of volatolomics.

This compound can serve as a probe for monitoring the activity of β-glucuronidase, an enzyme that is highly active in the microenvironment of many solid tumors. biorxiv.orgresearchgate.net In this application, the glucuronide acts as a substrate. The enzymatic cleavage of the glucuronic acid moiety by β-glucuronidase releases deuterated phenol (B47542) (phenol-d5).

This released phenol-d5 (B121304) can then be detected and quantified, providing a direct measure of the enzyme's activity. The deuterium label is critical, as it allows the released phenol to be distinguished from any endogenous, unlabeled phenol that may be present in the biological system. This forms the basis of a highly specific and sensitive activity-based probe. Such assays have significant potential for diagnosing pathological conditions associated with elevated β-glucuronidase activity. researchgate.net

A groundbreaking application for compounds like Phenyl β-D-Glucuronide is in the field of "induced volatolomics". biorxiv.orgresearchgate.net This approach involves administering a non-volatile probe that is converted into a volatile organic compound (VOC) by a specific biological process, such as enzymatic activity in a tumor. researchgate.net This newly produced VOC can then be detected non-invasively in exhaled breath. biorxiv.org

In this context, Phenyl β-D-Glucuronide is administered and, upon reaching a tumor microenvironment, is metabolized by β-glucuronidase into the volatile compound, phenol. biorxiv.orgresearchgate.net The released phenol diffuses into the bloodstream and is subsequently exhaled. biorxiv.org Recent studies have demonstrated that this method can distinguish between healthy and tumor-bearing mice with high specificity and accuracy. biorxiv.org The use of this compound as the probe would be a powerful extension of this research, as the resulting phenol-d5 could be detected unambiguously by mass spectrometry, eliminating any potential confounding signals from environmental or endogenous phenol. academie-sciences.fr

Table 2: Research Findings in Phenyl-β-D-Glucuronide Induced Volatolomics

Study FocusFindingSignificance
Cancer Detection Administration of Phenyl-β-D-Glucuronide to tumor-bearing mice resulted in elevated levels of phenol in exhaled breath. biorxiv.orgProvides a basis for a non-invasive cancer screening method with reported specificity/sensitivity/accuracy rates exceeding 94.3% in animal models. biorxiv.orgsemanticscholar.org
Tumor Staging A functional relationship was observed between the concentration of induced phenol in the breath and the tumor volume in mice. biorxiv.orgSuggests the potential to not only detect cancer but also to monitor its progression or regression in response to therapy. academie-sciences.fr
Enzyme Specificity The release of the volatile reporter molecule is dependent on the activity of β-glucuronidase, which is highly accumulated in the tumor microenvironment. biorxiv.orgresearchgate.netThe assay's specificity is linked to a well-defined enzymatic hallmark of cancer, reducing the likelihood of false positives. academie-sciences.fr

Emerging Applications in Understanding Complex Enzymatic Biotransformations

This compound is a valuable tool for dissecting complex enzymatic pathways. Glucuronidation is a major pathway in phase II metabolism, where enzymes known as UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to various substrates to increase their water solubility and facilitate their excretion. The reverse reaction, deglucuronidation, is catalyzed by β-glucuronidases.

The balance between these enzymatic activities is crucial for cellular homeostasis and xenobiotic metabolism. By using this compound as a specific substrate, researchers can probe the activity of β-glucuronidases in various tissues and biological fluids. This allows for a detailed investigation of the enzyme's role in both normal physiology and in pathological states, such as cancer, where its dysregulation can impact drug metabolism and disease progression. nih.govacademie-sciences.fr The stable isotope label ensures that the metabolic fate of the compound can be traced with high precision, providing clear insights into the dynamics of this important biotransformation process. nih.govnih.gov

Probing Atypical Enzyme Kinetics and Interconversion Phenomena

The enzymatic hydrolysis of this compound by β-glucuronidase presents a fascinating case of atypical enzyme kinetics, deviating from the standard Michaelis-Menten model. This non-linear behavior suggests complex interactions between the substrate and the enzyme, potentially involving multiple binding sites or a shift in the rate-determining step of the catalytic mechanism.

One of the key observations in the study of related phenyl-β-D-glucuronides is the biphasic nature of the Hammett plot when analyzing the hydrolysis rates of various substituted analogs. A Hammett plot correlates the reaction rates with the electronic properties (electron-donating or electron-withdrawing) of substituents on the phenyl ring. A study on the hydrolysis of monosubstituted phenyl-β-d-glucopyranosiduronic acids by β-glucuronidase revealed a concave-up biphasic curve. researchgate.net This indicates a change in the reaction mechanism or the rate-limiting step as the electronic nature of the substituent is varied.

For substrates with electron-donating groups, the rate of hydrolysis is accelerated, suggesting that the departure of the phenoxide ion is a key step. Conversely, for substrates with strong electron-withdrawing groups, the reaction is also accelerated, which might indicate that the protonation of the glycosidic oxygen or the attack of the nucleophile becomes more critical. The unsubstituted phenyl-β-D-glucuronide lies at the transition point of this biphasic plot.

The deuterium substitution in this compound introduces a kinetic isotope effect (KIE), which can further probe the reaction mechanism. The C-D bond is stronger than the C-H bond, and if the cleavage of a C-H bond on the phenyl ring were part of the rate-determining step, a primary KIE would be observed (a slower reaction rate for the deuterated compound). However, in the hydrolysis of this compound, the C-D bonds are not directly broken. Therefore, any observed KIE would likely be a secondary effect, influencing the vibrational modes of the molecule in the transition state. This can provide subtle but valuable information about the conformation of the substrate in the active site.

The biphasic kinetics can be interpreted as an "interconversion phenomenon," where the enzyme-substrate complex may exist in multiple forms or transition states with varying energies, and the preferred pathway is influenced by the electronic properties of the substrate.

Research Findings on the Hydrolysis of Substituted Phenyl-β-D-Glucuronides by β-Glucuronidase

Substituent on Phenyl RingRelative Hydrolysis RateHammett Substituent Constant (σ)
p-OCH₃1.8-0.27
p-CH₃1.3-0.17
H1.00.00
p-Cl1.20.23
m-NO₂2.50.71
p-NO₂4.20.78

Data adapted from a study on monosubstituted phenyl-β-d-glucopyranosiduronic acids. The relative rates are illustrative of the trend observed in the biphasic Hammett plot.

Deeper Insights into Substrate-Enzyme Interactions

To comprehend the atypical kinetics of this compound, a detailed understanding of its interaction with the active site of β-glucuronidase is essential. The active site of human β-glucuronidase is a well-characterized pocket containing several key amino acid residues crucial for substrate binding and catalysis.

The binding of the glucuronic acid moiety of the substrate is a critical initial step. This interaction is stabilized by a network of hydrogen bonds with residues such as asparagine, aspartic acid, and glutamic acid. The carboxylate group of the glucuronic acid is particularly important for anchoring the substrate in the correct orientation.

The phenyl group of this compound inserts into a more hydrophobic pocket within the active site. The interactions in this region are primarily non-polar, involving van der Waals forces and potential π-π stacking with aromatic residues like tyrosine and phenylalanine. The precise orientation of the phenyl ring in this pocket can influence the alignment of the glycosidic bond for cleavage.

The catalytic mechanism of β-glucuronidase involves two key glutamic acid residues acting as a nucleophile and a general acid/base catalyst. The atypical kinetics observed with phenyl-glucuronides suggest that the binding of the phenyl group can allosterically modulate the positioning of these catalytic residues, thereby affecting the efficiency of the reaction.

Molecular docking and computational modeling studies, while not specific to the d5 variant, have provided valuable insights into the binding modes of similar substrates and inhibitors within the β-glucuronidase active site. These studies help to visualize the critical interactions and rationalize the observed structure-activity relationships. The deuterium atoms in this compound are not expected to significantly alter the primary binding interactions, but they may subtly influence the dynamics of the substrate within the active site due to their slightly larger size and different vibrational properties compared to hydrogen.

Key Amino Acid Residues in the β-Glucuronidase Active Site and Their Potential Interactions with this compound

Active Site ResiduePotential Interaction with this compound
Glutamic Acid (Catalytic Nucleophile) Covalent bond formation with the anomeric carbon of the glucuronic acid during catalysis.
Glutamic Acid (General Acid/Base) Protonation of the glycosidic oxygen to facilitate leaving group departure.
Asparagine/Aspartic Acid Hydrogen bonding with the hydroxyl and carboxylate groups of the glucuronic acid moiety.
Tyrosine/Phenylalanine Hydrophobic and potential π-π stacking interactions with the deuterated phenyl ring.

Q & A

Q. How is Phenyl-d5 β-D-Glucuronide utilized as an internal standard in metabolite quantification?

this compound is employed in spike-and-recovery experiments during LC-MS/MS workflows. Researchers add known concentrations of the deuterated standard to biological matrices (e.g., plasma or urine) and compare analyte peak areas with and without the standard to account for matrix effects and ionization efficiency variations. This method ensures accurate quantification of endogenous glucuronide metabolites by compensating for technical variability .

Q. What chromatographic techniques are optimal for separating this compound from complex biological samples?

Reverse-phase HPLC with C18 columns (e.g., 2.6 µm particle size) using a mobile phase of acetonitrile/water (with 0.1% formic acid) is widely adopted. Gradient elution (5–95% organic phase over 15 minutes) enables effective separation of deuterated glucuronides from non-deuterated analogs and matrix interferences. Method validation should include retention time stability and resolution checks .

Q. What storage conditions ensure the stability of this compound?

Store lyophilized this compound at -20°C in airtight, light-protected containers. For reconstituted solutions, use sterile water or methanol (HPLC-grade) and avoid freeze-thaw cycles beyond three repetitions. Long-term stability studies (>6 months) should monitor degradation via LC-UV or MS .

Advanced Research Questions

Q. How can engineered microbial systems synthesize deuterated glucuronides like this compound?

Recombinant E. coli strains expressing UDP-glucuronosyltransferases (UGTs) can be optimized for deuterium incorporation. Cultivate cells in deuterated media (e.g., D₂O-based minimal media) and supplement with deuterated phenyl precursors. Post-biosynthesis, purify via preparative HPLC and validate using ¹H/²H-NMR to confirm isotopic labeling efficiency .

Q. What role do deuterated glucuronides play in resolving ionization variability in high-throughput metabolomics?

this compound acts as an isotopic internal standard to normalize MS signal fluctuations caused by ion suppression/enhancement. By co-eluting with non-deuterated analytes, it corrects for matrix-induced variability in electrospray ionization (ESI)-MS. This approach improves inter-batch reproducibility in large-scale studies .

Q. How can researchers validate the specificity of this compound in distinguishing positional isomers?

Use tandem MS (MS/MS) with collision-induced dissociation (CID) to compare fragmentation patterns of deuterated vs. non-deuterated isomers. For example, the β-D-glucuronide linkage produces distinct fragment ions (e.g., m/z 113 for glucuronic acid) versus α-linkages. Cross-validation with synthetic standards (e.g., 3-O- vs. 7-O-glucuronides) is critical .

Q. What strategies address discrepancies in glucuronide quantification across LC-MS platforms?

Cross-platform harmonization involves:

  • Standardizing calibration curves using deuterated internal standards.
  • Validating with orthogonal methods (e.g., NMR for absolute quantification).
  • Participating in inter-laboratory proficiency testing with shared reference materials .

Data Analysis & Validation

Q. How do researchers correct for matrix effects when using this compound in urine metabolomics?

Perform post-column infusion of the deuterated standard to map ion suppression zones across the chromatographic run. Adjust the LC gradient to shift analyte elution away from high-suppression regions. Normalize data using a matched matrix calibration curve .

Q. What bioinformatic tools are recommended for annotating glucuronide metabolites in untargeted metabolomics?

Use in silico fragmentation libraries (e.g., MetFrag, GNPS) with deuterium-specific mass shifts (+5 Da for Phenyl-d5). Pair with retention time prediction models (e.g., ACD Labs) to prioritize high-confidence annotations. Confirm using synthetic standards .

Synthesis & Structural Elucidation

Q. What NMR techniques confirm the structural integrity of synthesized this compound?

Acquire ¹H, ¹³C, and 2D NMR (HSQC, HMBC) spectra in deuterated solvents (e.g., DMSO-d₆). Key signals include:

  • Anomeric proton (δ 5.6 ppm, doublet, J = 7.8 Hz) for β-linkage confirmation.
  • Absence of non-deuterated phenyl protons (δ 6.8–7.4 ppm) to verify isotopic purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.